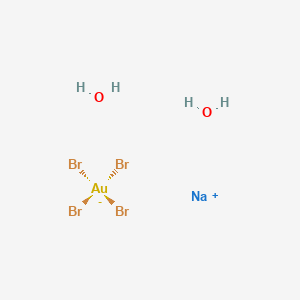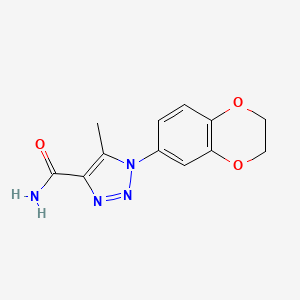![molecular formula C9H10N2O2 B12499661 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one can be achieved through multicomponent reactions. One common method involves the use of commercially available urea as an inexpensive and environmentally benign organo-catalyst . The reaction typically occurs at room temperature, making it a convenient and efficient process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-5-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-7,7-dimethylfuro[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)7-5(8(12)13-9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
SCJYOOFDWYHCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)N)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)



![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)



![3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B12499635.png)
![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)
